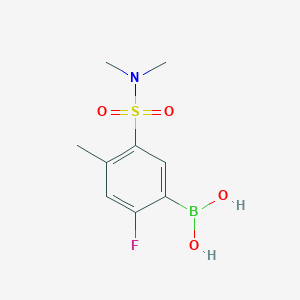
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
The compound “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Molecular Structure Analysis
The molecular structure of boronic acids like “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” can be represented by the formula C9H14BNO4S . The InChI code for this compound is 1S/C9H14BNO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” include a molecular weight of 243.09 . It is a solid at room temperature .Scientific Research Applications
Synthesis in Organic Chemistry
Macrocyclic Chemistry
In macrocyclic chemistry, derivatives of aryl boronic acids, including variants like 2-methylphenyl-, 4-fluorophenylboronic acid, have been synthesized. These compounds exhibit specific characteristics, such as bond lengths and angles, which are analyzed through X-ray crystallography (N. Fárfan et al., 1999).
Fluorescence Studies
The fluorescence quenching of boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid, is studied in different environments. This research helps in understanding the conformational changes in the solute's ground state and is vital in molecular fluorescence applications (H. S. Geethanjali et al., 2015).
Sensing Applications
Boronic acid derivatives are utilized in the development of sensors for various substances, including carbohydrates, bioactive substances, and ions. The interaction of boronic acid with diols forms a basis for these sensing applications, with studies focusing on fluorescence properties, quantum yields, and water solubility (S. Huang et al., 2012).
Drug Delivery
The compound's derivatives are explored in the context of drug delivery, particularly for boronic acid-containing drugs. This includes the development of polymeric carriers for stable encapsulation and on-target drug release, enhancing the pharmacokinetics and therapeutic efficacy of these drugs (A. Kim et al., 2020).
Safety And Hazards
Future Directions
Boronic acids, including “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid”, have potential applications in various fields due to their unique properties as mild organic Lewis acids. Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .
properties
IUPAC Name |
[5-(dimethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO4S/c1-6-4-8(11)7(10(13)14)5-9(6)17(15,16)12(2)3/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTROVIFTSJFBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

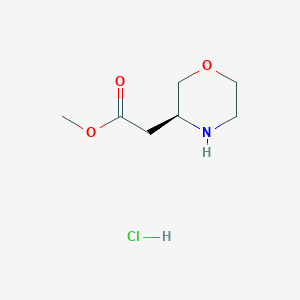
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)

![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
![N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434169.png)
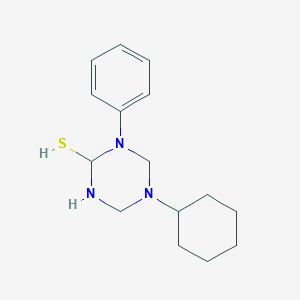
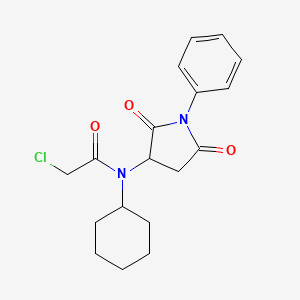
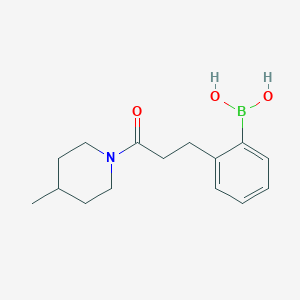
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)